molecular formula C9H11NO5 B1675937 Mal-PEG1-acid CAS No. 760952-64-5

Mal-PEG1-acid

Cat. No. B1675937
M. Wt: 213.19 g/mol
InChI Key: YTZFUAXOTCJZHP-UHFFFAOYSA-N
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Description

Mal-PEG1-acid is a non-cleavable 1 unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It contains a maleimide group and a terminal carboxylic acid .


Synthesis Analysis

The synthesis of Mal-PEG1-acid involves the use of a maleimide group and a terminal carboxylic acid . The maleimide group reacts specifically with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Molecular Structure Analysis

The molecular formula of Mal-PEG1-acid is C9H11NO5 . It contains a maleimide group and a terminal carboxylic acid .


Chemical Reactions Analysis

The maleimide group in Mal-PEG1-acid reacts specifically with a thiol group to form a covalent C-S bond . This reaction enables the bioconjugation with thiol-bearing molecules .


Physical And Chemical Properties Analysis

Mal-PEG1-acid has a molecular weight of 213.2 g/mol . It is a PEG derivative, and the hydrophilic PEG spacer increases its solubility in aqueous media .

Safety And Hazards

In case of skin contact with Mal-PEG1-acid, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention .

properties

IUPAC Name

3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)4-6-15-5-3-9(13)14/h1-2H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZFUAXOTCJZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG1-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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